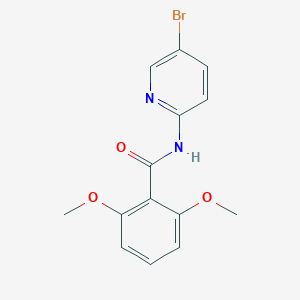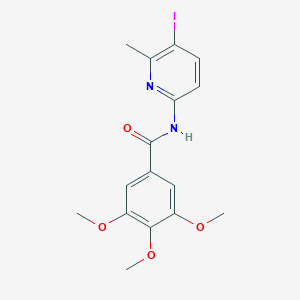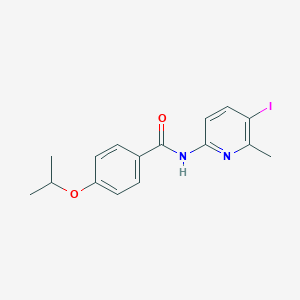
N-(5-bromo-6-methylpyridin-2-yl)-2-methoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-bromo-6-methylpyridin-2-yl)-2-methoxybenzamide, also known as BMMD, is a chemical compound that has attracted significant attention from the scientific community due to its potential applications in various fields. This compound is a member of the benzamide family and has been synthesized through various methods.
Applications De Recherche Scientifique
N-(5-bromo-6-methylpyridin-2-yl)-2-methoxybenzamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, neuroscience, and cancer research. In medicinal chemistry, N-(5-bromo-6-methylpyridin-2-yl)-2-methoxybenzamide has been shown to have potential as a novel therapeutic agent for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In neuroscience, N-(5-bromo-6-methylpyridin-2-yl)-2-methoxybenzamide has been shown to modulate the activity of certain ion channels, which may have implications for the treatment of neurological disorders. In cancer research, N-(5-bromo-6-methylpyridin-2-yl)-2-methoxybenzamide has been shown to inhibit the growth of various cancer cell lines, making it a promising candidate for the development of anticancer drugs.
Mécanisme D'action
The mechanism of action of N-(5-bromo-6-methylpyridin-2-yl)-2-methoxybenzamide is not fully understood, but it is believed to involve the modulation of certain ion channels and receptors in the body. N-(5-bromo-6-methylpyridin-2-yl)-2-methoxybenzamide has been shown to bind to the TRPM8 ion channel, which is involved in the regulation of pain and temperature sensation. N-(5-bromo-6-methylpyridin-2-yl)-2-methoxybenzamide has also been shown to bind to the sigma-1 receptor, which is involved in the regulation of various cellular processes, including cell survival and apoptosis.
Biochemical and Physiological Effects:
N-(5-bromo-6-methylpyridin-2-yl)-2-methoxybenzamide has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, the modulation of ion channel activity, and the regulation of cellular processes. N-(5-bromo-6-methylpyridin-2-yl)-2-methoxybenzamide has also been shown to have antioxidant properties, which may have implications for the treatment of oxidative stress-related diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(5-bromo-6-methylpyridin-2-yl)-2-methoxybenzamide is its potential as a novel therapeutic agent for the treatment of various diseases. N-(5-bromo-6-methylpyridin-2-yl)-2-methoxybenzamide has also been shown to have low toxicity, making it a promising candidate for further development. However, one of the main limitations of N-(5-bromo-6-methylpyridin-2-yl)-2-methoxybenzamide is its limited solubility in water, which may pose challenges for its use in certain applications.
Orientations Futures
There are several future directions for the study of N-(5-bromo-6-methylpyridin-2-yl)-2-methoxybenzamide, including the development of novel therapeutic agents based on N-(5-bromo-6-methylpyridin-2-yl)-2-methoxybenzamide, the investigation of its potential as a modulator of ion channel activity, and the exploration of its antioxidant properties. Other future directions include the investigation of its potential as a treatment for neurodegenerative diseases and the development of more efficient synthesis methods for N-(5-bromo-6-methylpyridin-2-yl)-2-methoxybenzamide.
Méthodes De Synthèse
N-(5-bromo-6-methylpyridin-2-yl)-2-methoxybenzamide can be synthesized through several methods, including Suzuki-Miyaura cross-coupling reaction, Buchwald-Hartwig amination, and Sonogashira coupling reaction. The most common method for synthesizing N-(5-bromo-6-methylpyridin-2-yl)-2-methoxybenzamide is the Suzuki-Miyaura cross-coupling reaction, which involves the reaction of 2-bromo-5-chloro-6-methylpyridine with 2-methoxybenzamide in the presence of a palladium catalyst.
Propriétés
Formule moléculaire |
C14H13BrN2O2 |
|---|---|
Poids moléculaire |
321.17 g/mol |
Nom IUPAC |
N-(5-bromo-6-methylpyridin-2-yl)-2-methoxybenzamide |
InChI |
InChI=1S/C14H13BrN2O2/c1-9-11(15)7-8-13(16-9)17-14(18)10-5-3-4-6-12(10)19-2/h3-8H,1-2H3,(H,16,17,18) |
Clé InChI |
HOBDSMZSCKDGDV-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=N1)NC(=O)C2=CC=CC=C2OC)Br |
SMILES canonique |
CC1=C(C=CC(=N1)NC(=O)C2=CC=CC=C2OC)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-chloro-4-methyl-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide](/img/structure/B244740.png)
![4-(2-methylpropoxy)-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide](/img/structure/B244745.png)
![4-methoxy-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide](/img/structure/B244746.png)
![4-butoxy-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide](/img/structure/B244748.png)
![N-[2-chloro-5-(propanoylamino)phenyl]-3,5-dimethylbenzamide](/img/structure/B244749.png)
![2,6-dimethoxy-N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B244751.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2,6-dimethoxybenzamide](/img/structure/B244752.png)


![N-[4-(4-methylpiperidin-1-yl)phenyl]-2-phenylacetamide](/img/structure/B244758.png)


![N-[3-(1H-benzimidazol-2-yl)phenyl]-3,5-dimethylbenzamide](/img/structure/B244763.png)
![3,5-dimethyl-N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B244764.png)